REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=[O:2].[CH3:5][NH:6][N:7]=[CH:8][C:9](=[O:11])[CH3:10]>O>[OH:11][C:9]1[C:8]([C:1](=[O:2])[CH3:3])=[N:7][N:6]([CH3:5])[CH:10]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over NaSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by CombiFlash (120 g column, 30-40% EtOAc/hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NN(C1)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.93 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |